molecular formula C25H27FN8O2 B6565870 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1171683-57-0

2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B6565870
CAS No.: 1171683-57-0
M. Wt: 490.5 g/mol
InChI Key: DBXNXBHCJAXPEN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrazole core substituted with amino, methylamino, and 1,2,4-oxadiazole moieties, linked to a piperazine-ethanone scaffold bearing a 2-fluorophenyl group.

Properties

IUPAC Name

2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN8O2/c1-16-7-9-17(10-8-16)23-29-25(36-31-23)21-22(27)34(30-24(21)28-2)15-20(35)33-13-11-32(12-14-33)19-6-4-3-5-18(19)26/h3-10H,11-15,27H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXNXBHCJAXPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)N4CCN(CC4)C5=CC=CC=C5F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one , also referred to by its CAS number 1171766-65-6 , is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a diverse range of biological activities that are currently under investigation.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN7O2C_{21}H_{20}ClN_7O_2 with a molecular weight of 437.9 g/mol . The compound features multiple functional groups, including a pyrazole ring and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC21H20ClN7O2C_{21}H_{20}ClN_7O_2
Molecular Weight437.9 g/mol
CAS Number1171766-65-6

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have indicated that derivatives of similar structures exhibit significant antibacterial and antifungal properties. For instance, compounds containing oxadiazole and pyrazole rings have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 µg/mL, demonstrating their potency against Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated using the DPPH radical scavenging assay. Preliminary results suggest that modifications in the chemical structure can lead to enhanced radical scavenging abilities. For example, compounds with phenyl substituents on the pyrazole ring showed up to 88% inhibition of DPPH radicals, indicating strong antioxidant potential .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The presence of specific functional groups has been correlated with increased cytotoxicity against HeLa and MCF-7 cell lines. The IC50 values reported are promising, suggesting that further development could lead to effective anticancer agents .

Case Studies

Recent investigations have focused on the compound's role in inhibiting specific enzymes linked to disease pathways:

  • Inhibition of Phospholipase A2 : This enzyme plays a crucial role in inflammatory processes. Compounds similar in structure have been shown to inhibit phospholipase A2 activity, suggesting potential anti-inflammatory applications .
  • Anticancer Mechanisms : Studies involving cell cycle analysis revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased interest in its development as a chemotherapeutic agent .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

Mechanism of Action :

  • Cytotoxicity Assays : In vitro studies have shown that related compounds possess IC50 values in the low micromolar range against various cancer cell lines. For example, one study reported an IC50 of less than 10 µM against A549 lung adenocarcinoma cells.
    Cell LineIC50 Value (µM)
    A549 (lung cancer)<10
    Jurkat (leukemia)<15
  • Apoptosis Induction : The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Molecular dynamics simulations have revealed interactions with Bcl-2 proteins, suggesting that these compounds may induce apoptosis through mitochondrial pathways.

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied.

Antibacterial and Antifungal Effects :

  • Minimum Inhibitory Concentration (MIC) : Related compounds have shown promising antibacterial activity with MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and up to 156.47 µM against Gram-negative bacteria like Escherichia coli.
    Activity TypeTarget Organisms/CellsMIC Values (µM)
    AntibacterialStaphylococcus aureus5.64
    Escherichia coli156.47
    AntifungalCandida albicans16.69

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant potency against A549 cells with an IC50 value below the threshold for effective treatment.
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of derivatives of this compound against multiple bacterial strains, revealing that modifications to the structure can enhance antibacterial activity.

Structure-Activity Relationship (SAR)

The presence of specific functional groups within the compound is correlated with its biological efficacy:

  • The methyl group on the phenyl ring and the oxadiazole moiety enhance cytotoxicity.
  • Variations in substituents significantly influence potency against both cancer cells and microbial organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid architecture, combining pyrazole, oxadiazole, and piperazine pharmacophores. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Key Features Biological Activity Pharmacokinetic/DMPK Profile Reference
Target Compound Pyrazole-oxadiazole core; 2-fluorophenyl-piperazine side chain Not explicitly reported (inferred: potential enzyme/receptor modulation) Unknown; predicted solubility challenges due to aromaticity N/A
BI 665915 (Oxadiazole FLAP inhibitor) Pyrazole-oxadiazole scaffold; pyrimidine-phenyl substituent FLAP IC₅₀ < 10 nM; LTB₄ inhibition in human whole blood (IC₅₀ < 100 nM) Low human clearance (predicted); low CYP3A4 inhibition risk; linear dose-exposure in murine models
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole-pyrazolone hybrid; allyl substituent Anticandidal activity (MIC₅₀ ~ 6.25 µg/mL) Limited data; moderate logP (~3.2) suggests moderate membrane permeability
N-(4-hydroxy-2-nitrophenyl)-formamide derivatives Nitrophenyl-formamide; triazole/benzimidazole cores Anticancer activity (e.g., inhibition of kinase pathways) High metabolic stability in vitro; moderate plasma protein binding (~85%)
5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Piperidine-triazolone; 4-fluorophenoxyacetyl group Not reported; structural similarity suggests potential kinase or protease inhibition High solubility (logS ~ -4.2); moderate bioavailability in preclinical models

Key Findings:

Oxadiazole-Pyrazole Hybrids : BI 665915 demonstrates that the pyrazole-oxadiazole motif enhances binding to FLAP, a protein critical in leukotriene biosynthesis. The target compound’s oxadiazole group may similarly improve target engagement but requires validation .

Piperazine Derivatives : Piperazine-linked fluorophenyl groups (as in the target compound and Example 64 in ) are associated with improved CNS penetration and serotonin/dopamine receptor modulation. However, fluorinated aromatic systems may increase metabolic stability but reduce solubility .

Benzothiazole vs. Oxadiazole : Benzothiazole-substituted pyrazolones (e.g., ) exhibit antifungal activity, whereas oxadiazole derivatives (e.g., ) excel in anti-inflammatory roles. This highlights the substituent-dependent divergence in biological targets.

Pharmacokinetic Trends: Piperidine-triazolone analogs () show balanced solubility and bioavailability, suggesting that the target compound’s piperazine-ethanone moiety could be optimized for similar properties.

Q & A

Q. What synthetic strategies are employed to construct the pyrazole-oxadiazole core in this compound?

The pyrazole-oxadiazole core is typically synthesized via multi-step condensation and cyclization. For example:

  • Step 1 : Formation of the pyrazole ring through reaction of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones (e.g., 1,3-diarylpyrazole precursors) .
  • Step 2 : Oxadiazole ring closure using phosphorus oxychloride (POCl₃) at 120°C, which facilitates cyclization of acylhydrazide intermediates .
  • Key Tip : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products like uncyclized hydrazides .

Q. How is the 2-fluorophenylpiperazine moiety incorporated into the structure?

The piperazine moiety is introduced via nucleophilic substitution or coupling reactions:

  • Method : React a pre-synthesized piperazine derivative (e.g., 1-(2-fluorophenyl)piperazine) with a halogenated ethanone intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Characterization : Confirm regioselectivity using ¹H NMR (δ 3.5–4.0 ppm for piperazine protons) and ¹³C NMR (δ 50–55 ppm for N-CH₂ groups) .

Q. What analytical techniques validate the compound’s purity and structure?

  • Primary Methods :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), oxadiazole (δ 8.2–8.5 ppm), and piperazine (δ 3.5–4.0 ppm) .
  • GC-MS/HPLC : Assess purity (>95%) and detect trace intermediates (e.g., unreacted hydrazides) .
    • Supplementary : IR spectroscopy (C=N stretch ~1600 cm⁻¹ for oxadiazole) and elemental analysis .

Advanced Research Questions

Q. How can regioselectivity challenges during methylamino and oxadiazole substitutions be addressed?

Regioselectivity is influenced by electronic and steric factors:

  • Strategy 1 : Use directing groups (e.g., methoxy or fluorine) on the pyrazole ring to bias substitution at the 3- or 4-position .
  • Strategy 2 : Optimize reaction temperature and solvent polarity. For example, DMF at 80°C enhances oxadiazole cyclization over competing pathways .
  • Case Study : In a related compound, POCl₃ at 120°C achieved 75–80% yield for oxadiazole formation, while H₂SO₄ at reflux gave lower yields (60–65%) .

Q. What methodologies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

Discrepancies often arise from assay conditions or impurity profiles:

  • Recommendations :
  • Standardize Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound variability .
  • Replicate Studies : Cross-validate results in independent labs with shared protocols. For example, antimicrobial activity screening in used Staphylococcus aureus ATCC 25923, ensuring comparability .
    • Data Analysis : Apply statistical tools (e.g., ANOVA) to differentiate assay noise from true biological variation .

Q. How do structural modifications to the 4-methylphenyl-oxadiazole group impact bioactivity?

  • SAR Insights :
  • Electron-Withdrawing Groups (e.g., -CF₃): Enhance metabolic stability but may reduce solubility .
  • Bulkier Substituents : Decrease receptor binding affinity due to steric hindrance, as seen in analogs with biphenyl groups .
    • Experimental Design : Synthesize derivatives with halogen (-Cl, -F) or methoxy (-OCH₃) substitutions and compare pharmacokinetic profiles .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole formationHydrazine + β-ketoester, reflux, 6h60–70
Oxadiazole cyclizationPOCl₃, 120°C, 4h75–80
Piperazine couplingK₂CO₃, CH₃CN, 24h65–70

Table 2 : Critical Spectroscopic Markers

Functional Group¹H NMR (ppm)¹³C NMR (ppm)
Pyrazole C-H7.2–7.8 (m, aromatic)140–145 (C=N)
Oxadiazole8.2–8.5 (s, 1H)160–165 (C-O)
Piperazine CH₂3.5–4.0 (m, 8H)50–55 (N-CH₂)

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